(E)-3-(5-Chloro-2-(trifluoromethyl)phenyl)acrylic acid
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Overview
Description
5-Chloro-2-(trifluoromethyl)cinnamic acid: is an organic compound with the molecular formula C10H6ClF3O2 . It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position on the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethyl)cinnamic acid typically involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide or toluene) under an inert atmosphere .
Industrial Production Methods: Industrial production of 5-Chloro-2-(trifluoromethyl)cinnamic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-(trifluoromethyl)cinnamic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 5-Chloro-2-(trifluoromethyl)cinnamic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and materials.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structural features make it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, 5-Chloro-2-(trifluoromethyl)cinnamic acid is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and other functional materials .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. Its effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)cinnamic acid
- 2-Chloro-5-(trifluoromethyl)cinnamic acid
Comparison: 5-Chloro-2-(trifluoromethyl)cinnamic acid is unique due to the presence of both chlorine and trifluoromethyl groups on the aromatic ring. This combination imparts distinct chemical and physical properties, making it different from other cinnamic acid derivatives. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the chlorine atom contributes to its reactivity in substitution reactions .
Properties
IUPAC Name |
3-[5-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFQEQSFWJVVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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